amino]-N-cyclohexylacetamide](/img/structure/B258417.png)
2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-cyclohexylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-cyclohexylacetamide, commonly known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 has been found to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system.
作用機序
MCC-950 inhibits the NLRP3 inflammasome by binding to the NACHT domain of the NLRP3 protein, which is required for the assembly and activation of the inflammasome. This prevents the activation of caspase-1 and subsequent cleavage of pro-IL-1β and pro-IL-18 into their active forms. MCC-950 has been shown to be highly selective for the NLRP3 inflammasome, with little or no effect on other inflammasomes or immune pathways.
Biochemical and Physiological Effects:
Inhibition of the NLRP3 inflammasome by MCC-950 has been shown to have several biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and increases the production of anti-inflammatory cytokines, such as IL-10. MCC-950 has also been found to reduce oxidative stress and improve mitochondrial function. In animal models, MCC-950 has been shown to improve cognitive function and reduce inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of MCC-950 for lab experiments is its high selectivity for the NLRP3 inflammasome, which allows for specific targeting of this pathway. MCC-950 is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one limitation of MCC-950 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on MCC-950. One area of interest is the potential therapeutic applications of MCC-950 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the role of the NLRP3 inflammasome in cancer, and the potential use of MCC-950 as an anti-cancer agent. Additionally, there is ongoing research on the development of more potent and selective inhibitors of the NLRP3 inflammasome, which could have even greater therapeutic potential.
合成法
The synthesis of MCC-950 involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonamide. This compound is then reacted with cyclohexylamine and acetic anhydride to form the final product, MCC-950. The yield of MCC-950 is typically around 30-40%, and the purity can be increased through recrystallization.
科学的研究の応用
MCC-950 has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Inhibition of the NLRP3 inflammasome by MCC-950 has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which are implicated in the pathogenesis of many inflammatory diseases. MCC-950 has also been found to improve cognitive function in animal models of Alzheimer's disease and to inhibit the growth of cancer cells.
特性
製品名 |
2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-cyclohexylacetamide |
|---|---|
分子式 |
C15H21ClN2O3S |
分子量 |
344.9 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-cyclohexylacetamide |
InChI |
InChI=1S/C15H21ClN2O3S/c1-18(11-15(19)17-13-5-3-2-4-6-13)22(20,21)14-9-7-12(16)8-10-14/h7-10,13H,2-6,11H2,1H3,(H,17,19) |
InChIキー |
FWFMRPRGROEKTQ-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CN(CC(=O)NC1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B258334.png)
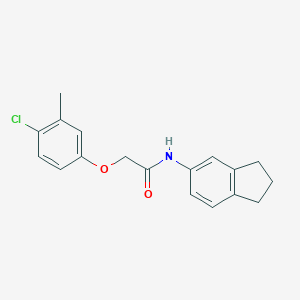
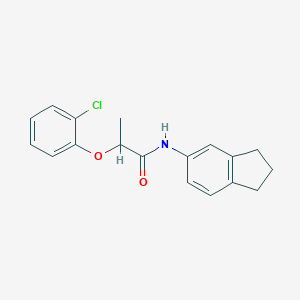
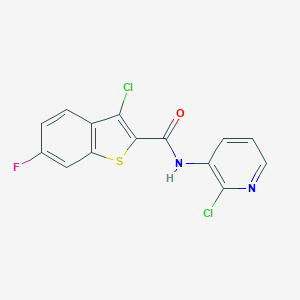
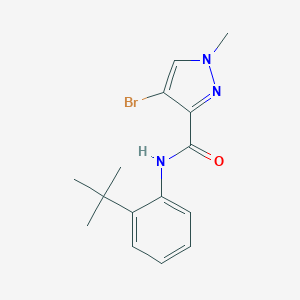
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B258343.png)
![Isopropyl 4-(3-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B258345.png)
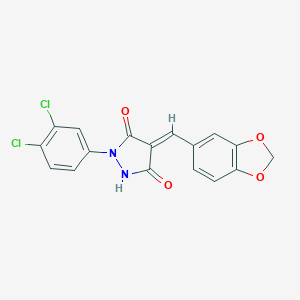
![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)
![N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B258357.png)
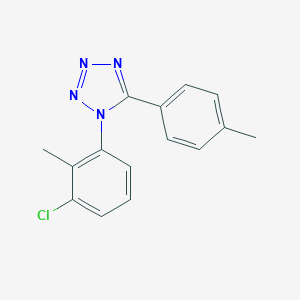
![Methyl 4-methyl-2-{[(phenyloxy)acetyl]amino}-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258360.png)
![1-[({4-ethyl-5-[4-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperidine](/img/structure/B258361.png)
![2-[[5-Benzyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B258362.png)